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Introduction and Application Notes
Photolabile "caged" compounds are indispensable tools in the biological sciences, allowing for

the precise release of bioactive molecules with high spatiotemporal control using light.[1] This

technique, known as uncaging, circumvents the diffusion-limited resolution of conventional drug

application methods.[2] Two-photon (2P) uncaging elevates this control by utilizing a focused

near-infrared (NIR) laser. The non-linear nature of 2P absorption confines the photolysis of the

caging group to a femtoliter-scale focal volume, offering subcellular resolution, deeper tissue

penetration, and reduced phototoxicity compared to one-photon (UV) uncaging.[2][3][4]

This technology is particularly powerful for interrogating neuronal function.[5] Caged

neurotransmitters, when released at specific locations like individual dendritic spines, can

mimic synaptic transmission, enabling detailed studies of synaptic plasticity, dendritic

integration, and receptor mapping.[4][6][7][8]

The term "DNP-caged" typically refers to molecules protected by a dinitrophenyl group or its

derivatives. In the context of two-photon uncaging, highly efficient cages are often electron-rich

nitroaromatic compounds, such as dinitroindolinyl derivatives. Key examples widely used in

neuroscience include:

MNI (4-methoxy-7-nitroindolinyl): The first caged glutamate to be effective for 2P uncaging,

MNI-glutamate is efficiently photolyzed by NIR light around 720 nm.[3]
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CDNI (4-carboxymethoxy-5,7-dinitroindolinyl): An improvement on MNI, this cage is also

highly sensitive to 2P excitation in the 720 nm range and is used for uncaging glutamate and

GABA.[9][10]

These dinitroindolinyl cages allow for the precise, rapid, and localized release of

neurotransmitters to activate their native receptors, providing an unparalleled method for

probing neural circuits with single-synapse precision.[9]

Principle of Two-Photon Excitation
Two-photon absorption is a non-linear process where a molecule simultaneously absorbs two

lower-energy photons to transition to an excited state.[11] This can only occur at the focal point

of a high-power pulsed laser where the photon density is sufficiently high.[2][3] This inherent

spatial confinement is the primary advantage of 2P uncaging over one-photon methods, which

excite molecules along the entire light path.
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Caption: Spatial confinement of two-photon vs. one-photon excitation.

Quantitative Data for 2P Uncaging Agents
The selection of a caged compound and the uncaging parameters are critical for successful

experiments. The table below summarizes typical parameters for commonly used nitroindolinyl-

caged neurotransmitters.
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Caged
Compo
und

Target
Molecul
e

Typical
Wavele
ngth
(nm)

Typical
Laser
Power
(mW)

Pulse
Duratio
n (ms)

Concent
ration

Spatial
Resoluti
on (μm)

Referen
ce

MNI-

Glutamat

e

Glutamat

e
720 12 - 40 0.5 - 1.0

2.5 - 10

mM
~0.6 - 0.8 [7][12]

CDNI-

Glutamat

e

Glutamat

e
720 8 - 10 1.0 1.0 mM High [5][9]

CDNI-

GABA
GABA 720 - - - High [10]

RuBi-

Glutamat

e

Glutamat

e
720-800 - - 800 µM High [7][10]

Note: Optimal laser power and duration must be calibrated for each experimental setup to

evoke physiological responses while avoiding photodamage.

Experimental Protocols
General Experimental Workflow
The process of a two-photon uncaging experiment involves several key stages, from preparing

the biological sample and caged compound to acquiring and analyzing the data.
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1. Prepare Brain Slice
(e.g., 300 µm coronal section)

2. Slice Recovery
(ACSF, >1 hour)

3. Bath Application of Caged Compound
(e.g., 2.5 mM MNI-Glutamate)

4. Obtain Whole-Cell Patch Clamp Recording
(Fill neuron with fluorescent dye)

5. Two-Photon Imaging
(Identify dendritic spines of interest)

6. Two-Photon Uncaging
(Position laser at spine and deliver pulse)

7. Record Physiological Response
(uEPSP, Calcium influx)

8. Data Analysis
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Caption: General experimental workflow for 2P uncaging in brain slices.
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Protocol: Stock Solution Preparation
Reagents: DNP-caged compound powder (e.g., MNI-Glutamate), Anhydrous Dimethyl

sulfoxide (DMSO) or Milli-Q water.

Procedure:

Due to the hydrophobicity of many caging groups, a concentrated stock solution is often

prepared in DMSO.

Weigh the desired amount of the caged compound in a microcentrifuge tube.

Add the appropriate volume of DMSO to achieve a high concentration stock (e.g., 100

mM).

Vortex thoroughly until the powder is completely dissolved.

Store the stock solution in small aliquots at -20°C, protected from light.

For aqueous solutions, dissolve the compound directly in the desired buffer (e.g., ACSF),

but note that solubility may be limited.

Protocol: Two-Photon Uncaging of MNI-Glutamate in
Acute Brain Slices
This protocol is adapted from established methods for studying synaptic function in cortical

neurons.[7][12]

A. Materials and Equipment

Caged Compound: MNI-Glutamate (2.5 mM final concentration in ACSF).

Solutions: Ice-cold sucrose cutting solution, Artificial Cerebrospinal Fluid (ACSF), Internal

solution for patch pipette (containing a fluorescent dye like Alexa Fluor 594).

Equipment: Vibratome, two-photon laser scanning microscope with a mode-locked

Ti:Sapphire laser (tunable to ~720 nm), water-immersion objective (≥0.9 NA),

electrophysiology rig (amplifier, micromanipulator), Pockels cell for laser power control.[6][12]
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B. Procedure

Brain Slice Preparation: Prepare 300 µm thick coronal slices from the desired brain region in

ice-cold, oxygenated sucrose cutting solution.[7]

Slice Recovery: Incubate slices in oxygenated ACSF at 32°C for 30 minutes, then maintain

at room temperature for at least 40 minutes before use.[7]

Setup: Transfer a slice to the recording chamber on the microscope stage and continuously

perfuse with oxygenated ACSF (2-3 mL/min).

Electrophysiology: Obtain a whole-cell patch-clamp recording from a target neuron (e.g.,

Layer 2/3 pyramidal neuron).[12] Allow the neuron to fill with the fluorescent dye from the

pipette for 20-40 minutes for detailed morphological visualization.[12]

Caged Compound Application: Add MNI-Glutamate to the perfusion ACSF to a final

concentration of 2.5 mM. Protect the reservoir from light. Allow at least 20 minutes for the

compound to equilibrate in the tissue.[12]

Imaging and Targeting: Using the two-photon microscope (imaging wavelength ~810-950

nm), acquire high-resolution images of the dendritic arbor to identify individual spines for

stimulation.[7][12]

Uncaging and Recording:

Position the uncaging laser spot (~720 nm) approximately 0.3-0.5 µm from the head of the

target spine.[7]

Deliver a short laser pulse (e.g., 12 mW for 0.6 ms) to photorelease glutamate.[12]

Simultaneously record the somatic membrane potential or current to measure the

uncaging-evoked excitatory postsynaptic potential (uEPSP) or current (uEPSC).[7][12]

Calibration and Control:

Calibrate the laser power and pulse duration to elicit uEPSPs with amplitudes similar to

spontaneous miniature EPSPs.[12]
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To confirm spatial resolution, move the uncaging spot a few micrometers away from the

spine and verify that the response is significantly diminished or absent.[7]

Signaling Pathway Activation
Uncaging of glutamate at a dendritic spine mimics the activation of a single excitatory synapse.

The released glutamate binds to postsynaptic receptors, initiating a signaling cascade that

leads to neuronal excitation.
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Caption: Glutamatergic signaling pathway initiated by two-photon uncaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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